molecular formula C15H9Cl2F3N4O4 B11103343 2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide CAS No. 309275-49-8

2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide

Cat. No.: B11103343
CAS No.: 309275-49-8
M. Wt: 437.2 g/mol
InChI Key: TZZAGJOSFVWYOC-UHFFFAOYSA-N
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Description

2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide typically involves a multi-step process The initial step often includes the nitration of a suitable pyridine derivative to introduce the nitro group This is followed by chlorination to add the chloro groups at the desired positionsFinally, the carboxamide group is introduced through a reaction with an appropriate amine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of specialized equipment and reagents to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dichloro-4-methyl-5-nitro-N-{[2-(trifluoromethyl)phenyl]carbamoyl}pyridine-3-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

309275-49-8

Molecular Formula

C15H9Cl2F3N4O4

Molecular Weight

437.2 g/mol

IUPAC Name

2,6-dichloro-4-methyl-5-nitro-N-[[2-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide

InChI

InChI=1S/C15H9Cl2F3N4O4/c1-6-9(11(16)22-12(17)10(6)24(27)28)13(25)23-14(26)21-8-5-3-2-4-7(8)15(18,19)20/h2-5H,1H3,(H2,21,23,25,26)

InChI Key

TZZAGJOSFVWYOC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=C1[N+](=O)[O-])Cl)Cl)C(=O)NC(=O)NC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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